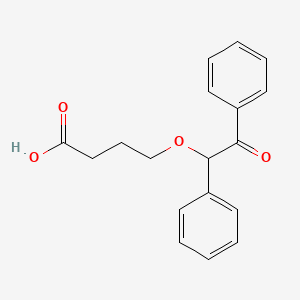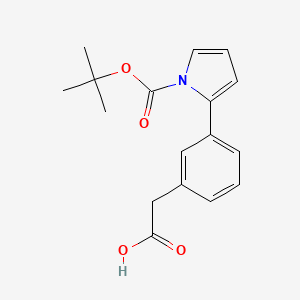
methyl (2R,3S)-3-(4-methoxyphenyl)oxirane-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
methyl (2R,3S)-3-(4-methoxyphenyl)oxirane-2-carboxylate is a chiral epoxide compound that serves as an important intermediate in the synthesis of various pharmaceuticals. Its unique structure, featuring an epoxy group and a methoxyphenyl group, makes it a valuable building block in organic synthesis, particularly in the production of coronary vasodilators like diltiazem .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl (2R,3S)-3-(4-methoxyphenyl)oxirane-2-carboxylate typically involves the asymmetric hydrolysis of a racemic mixture using lipase enzymes. One common method employs the lipase from Serratia marcescens in an emulsion bioreactor. The reaction proceeds efficiently in an organic-aqueous biphasic system, where the hydrolyzing reaction is first order in substrate concentration .
Industrial Production Methods: For industrial-scale production, an emulsion bioreactor is used to facilitate the enzymatic hydrolysis. The reaction rate is influenced by factors such as stirring speed and the ratio of the aqueous phase containing lipase to the toluene phase containing the substrate. After the enzymatic reaction, phase separation is achieved by adding surfactants, resulting in high yields of the desired product with high chemical and optical purity .
Chemical Reactions Analysis
Types of Reactions: methyl (2R,3S)-3-(4-methoxyphenyl)oxirane-2-carboxylate undergoes various chemical reactions, including:
Hydrolysis: The epoxide ring can be opened under acidic or basic conditions to form diols.
Reduction: The compound can be reduced to form the corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, leading to the formation of different derivatives.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic catalysts such as hydrochloric acid or sodium hydroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products:
Hydrolysis: Formation of diols.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
methyl (2R,3S)-3-(4-methoxyphenyl)oxirane-2-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Key intermediate in the production of diltiazem, a coronary vasodilator used to treat hypertension and angina.
Industry: Employed in the large-scale production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of methyl (2R,3S)-3-(4-methoxyphenyl)oxirane-2-carboxylate involves its interaction with specific enzymes, such as lipases, which catalyze the hydrolysis of the epoxide ring. This enzymatic reaction is stereospecific, leading to the formation of optically active products. The compound’s unique structure allows it to act as a versatile intermediate in various synthetic pathways .
Comparison with Similar Compounds
Methyl (2S,3R)-2,3-epoxy-3-(4-methoxyphenyl)propionate: The enantiomer of the compound , with similar chemical properties but different stereochemistry.
Methyl (2R,3S)-2,3-epoxy-3-phenylpropionate: Lacks the methoxy group, resulting in different reactivity and applications.
Methyl (2R,3S)-2,3-epoxy-3-(4-hydroxyphenyl)propionate: Contains a hydroxy group instead of a methoxy group, leading to different chemical behavior.
Uniqueness: methyl (2R,3S)-3-(4-methoxyphenyl)oxirane-2-carboxylate is unique due to its specific stereochemistry and the presence of both an epoxy group and a methoxyphenyl group. These features make it particularly valuable in the synthesis of pharmaceuticals like diltiazem, where stereospecificity and functional group compatibility are crucial .
Properties
CAS No. |
96125-49-4 |
|---|---|
Molecular Formula |
C30H37N3O6S3 |
Molecular Weight |
631.8 g/mol |
IUPAC Name |
methanesulfonic acid;2-[4-(3,3,3-triphenylpropyl)piperazin-1-yl]-1,3-thiazole |
InChI |
InChI=1S/C28H29N3S.2CH4O3S/c1-4-10-24(11-5-1)28(25-12-6-2-7-13-25,26-14-8-3-9-15-26)16-18-30-19-21-31(22-20-30)27-29-17-23-32-27;2*1-5(2,3)4/h1-15,17,23H,16,18-22H2;2*1H3,(H,2,3,4) |
InChI Key |
FASRCBZJGUBERH-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2C(O2)C(=O)OC |
Isomeric SMILES |
COC1=CC=C(C=C1)[C@@H]2[C@H](O2)C(=O)OC |
Canonical SMILES |
CS(=O)(=O)O.CS(=O)(=O)O.C1CN(CCN1CCC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C5=NC=CS5 |
Key on ui other cas no. |
137173-40-1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![pentasodium;2-[[5-[(Z)-[3-[[bis(carboxylatomethyl)amino]methyl]-2-methyl-4-oxo-5-propan-2-ylcyclohexa-2,5-dien-1-ylidene]-(2-sulfonatophenyl)methyl]-2-hydroxy-6-methyl-3-propan-2-ylphenyl]methyl-(carboxylatomethyl)amino]acetate](/img/structure/B1620918.png)



![1-{5-[2-(Trifluoromethoxy)phenyl]-2-furyl}ethan-1-one](/img/structure/B1620925.png)
![2-({[5-(2-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]methyl}thio)aniline](/img/structure/B1620926.png)






